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This guide provides a comparative analysis of the proton affinity of oxidanium (H₃O⁺), the

simplest oxonium ion, with a range of other small molecules. Understanding the proton affinity

of molecules is crucial in various scientific disciplines, including chemistry, biology, and

pharmacology, as it governs many chemical reactions and biological processes. This document

presents experimental data, details the methodologies used for these measurements, and

provides a visual representation of a common experimental workflow.

Data Presentation: Proton Affinity of Small
Molecules
The proton affinity (PA) of a molecule is a measure of its gas-phase basicity. It is defined as the

negative of the enthalpy change for the gas-phase reaction:

B + H⁺ → BH⁺

where B is the base. A higher proton affinity indicates a stronger base. The proton affinity of

water is the negative of the enthalpy change for the formation of the oxidanium ion (H₃O⁺).
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The following table summarizes the experimentally determined proton affinities for oxidanium
(water) and a selection of other small molecules.

Molecule Formula Proton Affinity (kJ/mol)

Water (Oxidanium) H₂O ~697

Ammonia NH₃ ~854

Methane CH₄ ~552

Hydrogen Sulfide H₂S ~712

Hydrogen Cyanide HCN ~717

Formaldehyde CH₂O ~718

Methanol CH₃OH ~761

Ethanol C₂H₅OH ~788

Acetone (CH₃)₂CO ~823

Dimethyl ether (CH₃)₂O ~804

Benzene C₆H₆ ~759

Experimental Protocols
The determination of proton affinities is primarily achieved through various gas-phase ion

chemistry techniques. The following are detailed methodologies for key experiments cited in

the literature.

Ion Cyclotron Resonance (ICR) Mass Spectrometry
Ion Cyclotron Resonance (ICR) mass spectrometry is a high-resolution technique used to

determine the mass-to-charge ratio of ions. It can be employed to measure proton transfer

equilibria between different bases, from which their relative proton affinities can be determined.

Methodology:
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Ion Generation and Trapping: Ions of the species of interest are generated, often by electron

ionization, and are trapped in a Penning trap, which consists of a strong, uniform magnetic

field and a weaker electrostatic quadrupolar field.

Ion Excitation: The trapped ions are excited by a radiofrequency (RF) electric field. When the

frequency of the RF field matches the cyclotron frequency of an ion, the ion absorbs energy

and its orbital radius increases.

Detection: The excited ions induce an image current in a pair of detector plates. This time-

domain signal is then converted to a frequency-domain signal via a Fourier transform. The

frequency of an ion's cyclotron motion is inversely proportional to its mass-to-charge ratio.

Proton Transfer Equilibrium: To determine proton affinity, a mixture of two bases, B₁ and B₂,

is introduced into the ICR cell. Proton transfer reactions are allowed to reach equilibrium:

B₁H⁺ + B₂ ⇌ B₁ + B₂H⁺

Data Analysis: By measuring the relative abundances of the ions B₁H⁺ and B₂H⁺, the

equilibrium constant (K_eq) for the reaction can be determined. The Gibbs free energy

change (ΔG) is then calculated using the equation ΔG = -RTln(K_eq). The enthalpy change

(ΔH), which corresponds to the difference in proton affinities, can be determined by

performing the experiment at different temperatures (van't Hoff plot) or by estimating the

entropy change (ΔS).

Selected-Ion Flow Tube (SIFT) Mass Spectrometry
Selected-Ion Flow Tube (SIFT) mass spectrometry is a technique used to study ion-molecule

reactions in a controlled environment. It is particularly useful for determining the kinetics of

proton transfer reactions, which can be related to proton affinities.

Methodology:

Ion Selection: A specific reactant ion, for example, H₃O⁺, is generated in an ion source,

mass-selected using a quadrupole mass filter, and injected into a flow tube.

Reaction Zone: The flow tube is filled with a buffer gas (typically helium) at a known pressure

and flow rate. The neutral reactant molecule is introduced into the flow tube at a specific

point.
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Reaction and Detection: As the reactant ions travel down the flow tube, they react with the

neutral molecules. The ions present at the end of the flow tube are sampled through an

orifice and analyzed by a second mass spectrometer.

Kinetic Analysis: By measuring the decay of the reactant ion signal and the appearance of

the product ion signal as a function of the neutral reactant concentration, the rate constant

for the proton transfer reaction can be determined.

Bracketing: To determine the proton affinity of a molecule, a series of proton transfer

reactions with reference compounds of known proton affinities are studied. If a proton

transfer reaction is observed to be fast, it is assumed to be exothermic, meaning the proton

affinity of the neutral molecule is higher than that of the conjugate base of the reactant ion.

Conversely, if the reaction is slow or does not occur, it is assumed to be endothermic. By

"bracketing" the unknown proton affinity between those of known compounds, its value can

be estimated.

The Bracketing Method in Mass Spectrometry
The bracketing method is a straightforward approach to estimate the proton affinity of a

molecule by observing the occurrence or non-occurrence of proton transfer reactions with a

series of reference compounds with well-established proton affinities.

Methodology:

Ion Generation: The protonated molecule of interest, BH⁺, is generated in the ion source of a

mass spectrometer.

Ion Isolation: The BH⁺ ion is mass-selected and isolated in a reaction cell or ion trap.

Reaction with Reference Bases: A reference base with a known proton affinity is introduced

into the reaction cell.

Observation of Proton Transfer: The mass spectrometer is used to monitor whether a proton

transfer reaction occurs: BH⁺ + Reference Base → B + [Reference Base]H⁺

Bracketing the Proton Affinity:
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If proton transfer is observed, it is concluded that the proton affinity of the reference base

is higher than that of molecule B.

If no proton transfer is observed, the proton affinity of the reference base is considered to

be lower than or equal to that of molecule B.

Iterative Process: This process is repeated with a series of reference bases with different

proton affinities to establish a narrower range, or "bracket," within which the proton affinity of

molecule B must lie.

Mandatory Visualization
The following diagram illustrates the general workflow for determining the proton affinity of a

molecule using the bracketing method in a tandem mass spectrometer.
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Caption: Workflow for Proton Affinity Determination by the Bracketing Method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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